

Fluorol Yellow 088: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fluorol Yellow 088

Cat. No.: B149401

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CAS Number: 81-37-8

Introduction

Fluorol Yellow 088, also known by several synonyms including Solvent Green 4 and 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a polyaromatic organic fluorescent dye.^{[1][2]} It is widely utilized in biological and medical research, particularly in plant sciences, for its lipophilic properties and intense yellow-green fluorescence.^[3] This guide provides an in-depth overview of its technical specifications, applications, and detailed protocols for its use in laboratory settings.

Core Applications

Fluorol Yellow 088 is primarily employed as a lipid-soluble fluorescent stain for the visualization of hydrophobic structures.^{[3][4]} Its main applications include:

- Staining of suberin lamellae and cuticular waxes in plant tissues.^{[3][4]}
- Fluorescent labeling of cells and tissues for microscopy.^[3]
- Imaging and tracking of biological molecules.^[3]
- Use in flow cytometry for cell sorting based on fluorescence.^[3]
- Fluorescent labeling of lignin nanocapsules for localization studies in plant organs.^{[5][6]}

Technical Data

The following table summarizes the key quantitative data for **Fluorol Yellow 088**.

Property	Value	Citations
CAS Number	81-37-8	[1] [2] [7]
Molecular Formula	C ₂₂ H ₁₆ O	[1] [2] [3]
Molecular Weight	296.36 g/mol	[1] [2]
Purity	≥95%	[1] [2] [7]
Appearance	Solid	[8]
Excitation Wavelength (λ _{ex})	365 nm, 443 nm, 450 nm	[1] [4] [9]
Emission Wavelength (λ _{em})	≥420 nm, 510 nm, 515 nm	[1] [4] [9]
Storage Temperature	4°C, protected from light	[2] [7]

Experimental Protocols

Detailed methodologies for the use of **Fluorol Yellow 088** in staining plant tissues are provided below. These protocols are essential for achieving high-quality, reproducible results in fluorescence microscopy.

Protocol 1: Staining of Suberin in Plant Seedlings

This protocol is adapted for staining suberin in whole-mount seedlings.[\[10\]](#)[\[11\]](#)

Materials:

- 5-day old seedlings
- **Fluorol Yellow 088**
- Lactic acid
- Aniline blue

- Glycerol (50%)
- 12-well microtiter plates
- Featherweight forceps

Procedure:

- **Staining Solution Preparation:** Prepare a fresh 0.01% (w/v) solution of **Fluorol Yellow 088** in lactic acid.
- **Incubation:** Place the seedlings in the staining solution in a 12-well plate and incubate at 70°C for 30 minutes.
- **Rinsing:** Rinse the seedlings with water in three separate baths, 5 minutes each.
- **Counter-staining:** Incubate the seedlings in 0.5% (w/v) aniline blue in water at room temperature for 30 minutes in the dark.
- **Washing:** Wash the samples with water for at least 30 minutes, changing the water every 10 minutes.
- **Mounting:** Mount the seedlings on a microscope slide using 50% glycerol.
- **Microscopy:** Observe under a wide-field microscope using a standard GFP filter. Samples should be kept in the dark and imaged within 3 hours of preparation to avoid signal leakage.

Protocol 2: Rapid Staining of Suberin in Root Cross-Sections

This protocol offers a faster method for staining suberin lamellae in root sections.[\[12\]](#)

Materials:

- Root cross-sections
- **Fluorol Yellow 088**

- 99.5% Ethanol
- 1.5 ml tubes

Procedure:

- Staining Solution Preparation: Dissolve **Fluorol Yellow 088** to a final concentration of 0.01% (w/v) in 99.5% ethanol at room temperature.
- Staining: Place the root cross-sections in a 1.5 ml tube and add approximately 200 µl of the staining solution. Incubate at 60°C for 10 minutes.
- Rinsing: Remove the staining solution and briefly rinse the sections once with distilled water.
- Washing: Replace the rinse water with fresh distilled water.
- Microscopy: The sections are now ready for observation under a fluorescence microscope.

Protocol 3: Methanol-Based Staining for Arabidopsis Roots

This method is suitable for fixing and clearing Arabidopsis seedlings prior to staining.[\[13\]](#)

Materials:

- Arabidopsis seedlings
- Methanol
- **Fluorol Yellow 088**
- Aniline blue (optional, for counter-staining)
- Calcofluor White (optional, for cell wall staining)

Procedure:

- **Fixation and Clearing:** Fix the seedlings in methanol for at least three days. Ensure the container is sealed to prevent evaporation. Exchange with fresh methanol at least twice.
- **Fluorol Yellow Staining:** Transfer the seedlings to a 0.01% solution of **Fluorol Yellow 088** in methanol. Stain for at least 1 hour in the dark with gentle agitation.
- **Rinsing:** Briefly rinse the seedlings in methanol.
- **(Optional) Counter-staining:** For counter-staining, incubate the samples in 0.5% aniline blue in methanol for 1 hour at room temperature in the dark.
- **Mounting and Visualization:** Shortly rinse the seedlings in water and mount them for microscopy. Use GFP settings to visualize suberin. For combined staining with Calcofluor White, use a sequential scan mode with a 405 nm laser for Calcofluor White and a 488 nm laser for Fluorol Yellow.

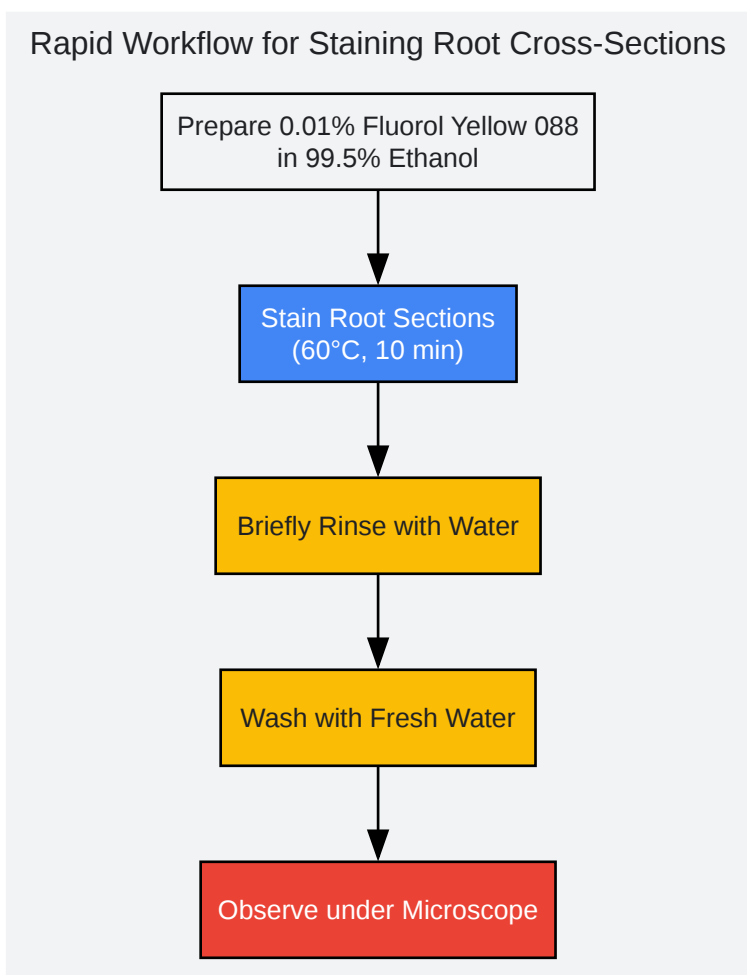
Visualized Workflows

The following diagrams illustrate the experimental workflows for the protocols described above.

Workflow for Staining Suberin in Seedlings

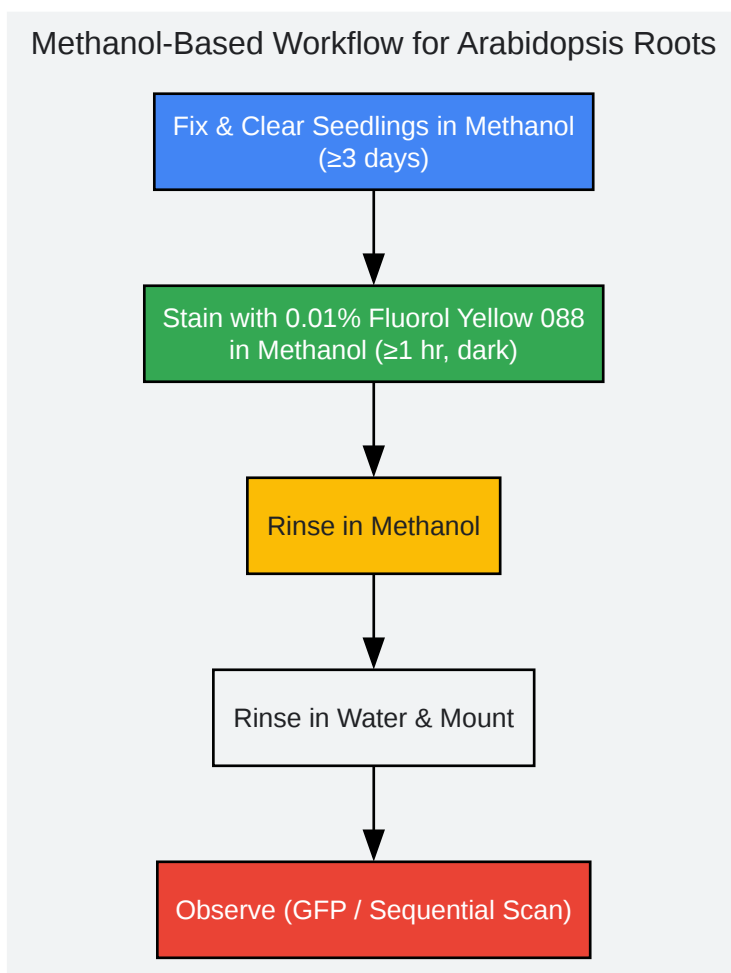
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Caption: Workflow for Staining Suberin in Seedlings.



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Caption: Rapid Workflow for Staining Root Cross-Sections.



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Caption: Methanol-Based Workflow for Arabidopsis Roots.

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